molecular formula C18H16ClNO3 B446888 2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione

2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione

Cat. No.: B446888
M. Wt: 329.8g/mol
InChI Key: KDLHFJIJEJDFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butoxyaniline and phthalic anhydride.

    Condensation Reaction: The first step involves a condensation reaction between 4-butoxyaniline and phthalic anhydride in the presence of a suitable catalyst, such as acetic acid, to form the intermediate 4-butoxyphthalimide.

    Chlorination: The intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

    Purification Techniques: Implementing purification techniques like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the isoindole ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine atom.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with modified oxidation states.

Scientific Research Applications

2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione has a wide range of applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of organic semiconductors and photovoltaic materials.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-4-chloro-1H-isoindole-1,3(2H)-dione
  • 2-(4-ethoxyphenyl)-4-chloro-1H-isoindole-1,3(2H)-dione
  • 2-(4-propoxyphenyl)-4-chloro-1H-isoindole-1,3(2H)-dione

Uniqueness

  • Functional Group Variations : The presence of the butoxy group in 2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione imparts unique physicochemical properties compared to its analogs with different alkoxy groups.
  • Reactivity : The specific substitution pattern and functional groups influence the compound’s reactivity and interaction with other molecules, making it distinct in its chemical behavior and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C18H16ClNO3

Molecular Weight

329.8g/mol

IUPAC Name

2-(4-butoxyphenyl)-4-chloroisoindole-1,3-dione

InChI

InChI=1S/C18H16ClNO3/c1-2-3-11-23-13-9-7-12(8-10-13)20-17(21)14-5-4-6-15(19)16(14)18(20)22/h4-10H,2-3,11H2,1H3

InChI Key

KDLHFJIJEJDFJJ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)Cl

Origin of Product

United States

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